Delphinidin-3,5-O-diglucoside chloride is a natural glycoside belonging to the anthocyanin class of compounds. It is derived from delphinidin, a pigment found in various fruits and flowers, which contributes to their vibrant colors. The compound has the molecular formula and a molecular weight of approximately 662.98 g/mol . Its structure features multiple hydroxyl groups and glycosidic linkages, which enhance its solubility and stability in aqueous environments. Delphinidin-3,5-O-diglucoside chloride is primarily soluble in methanol when acidified with hydrochloric acid .
These reactions are significant for understanding its behavior in biological systems and potential applications.
Delphinidin-3,5-O-diglucoside chloride exhibits several biological activities:
These properties make it a subject of interest in nutritional science and pharmacology.
The synthesis of delphinidin-3,5-O-diglucoside chloride can be achieved through several methods:
Delphinidin-3,5-O-diglucoside chloride has various applications across multiple fields:
These applications highlight its versatility as a functional ingredient.
Studies on the interactions of delphinidin-3,5-O-diglucoside chloride have focused on its ability to bind with proteins and metal ions. These interactions can enhance its stability and bioavailability:
Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential.
Delphinidin-3,5-O-diglucoside chloride shares structural similarities with other anthocyanins. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanidin-3-O-sambubioside-5-O-glucoside | Contains sambubioside instead of diglucoside | |
Delphinidin-3-O-rutinoside chloride | Contains rutinoside; different sugar moiety | |
Myrtillin chloride | Lacks chlorine; different structural arrangement |
Delphinidin-3,5-O-diglucoside chloride is unique due to its specific glycosidic structure that enhances solubility and stability compared to other anthocyanins. Its dual glucoside attachment allows for distinct biological activities not fully replicated by similar compounds.
Delphinidin-3,5-O-diglucoside chloride is an anthocyanin cation belonging to the flavonoid class of phenolic compounds. It is characterized by a delphinidin aglycone core substituted with two β-D-glucosyl groups at the 3- and 5-hydroxy positions, forming a diglucoside structure. The chloride counterion stabilizes the positively charged flavylium ion.
Chemical Properties:
Property | Value |
---|---|
IUPAC Name | 7-Hydroxy-3,5-bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium chloride |
Molecular Formula | C₂₇H₃₁O₁₇⁺·Cl⁻ |
Molecular Weight | 627.5 g/mol |
CAS Registry Number | 17670-06-3 |
Synonyms | Hyacin, Aurobanin A, C.I. Natural Blue |
The compound’s structure includes a delphinidin backbone (3,3′,4′,5,5′,7-hexahydroxyflavylium) with glucosylation at positions 3 and 5. The chloride ion balances the charge of the flavylium cation.
The study of anthocyanins began in the early 19th century, with Ludwig Clamor Marquart coining the term Anthokyan in 1835 to describe blue flower pigments. Delphinidin derivatives were later identified as key contributors to blue and purple hues in angiosperms. Delphinidin-3,5-O-diglucoside chloride was first isolated from Browallia speciosa (Solanaceae) in the 20th century, where its diacylated forms were characterized using spectroscopic methods. Advances in chromatography, such as solid-phase extraction (SPE) with Discovery DPA-6S and DSC-SCX cartridges, enabled efficient purification of this compound from complex plant matrices.
Delphinidin-3,5-O-diglucoside chloride is widely distributed in flowering plants, particularly in pigmented tissues:
Table 1: Natural Sources of Delphinidin-3,5-O-Diglucoside Chloride
In Crocus sieberi, this compound accumulates in yellow tepal sectors alongside crocins, contributing to chromoplast pigmentation. Pomegranate fruit exhibits dynamic anthocyanin profiles during ripening, with delphinidin-3,5-diglucoside dominating early stages before transitioning to monoglucosides.
Delphinidin-3,5-O-diglucoside chloride represents a complex anthocyanin glycoside characterized by a distinctive molecular architecture built upon the flavylium ion framework [1] [2]. The compound exhibits the molecular formula C₂₇H₃₁ClO₁₇ with a molecular weight of 663.0 g/mol, consisting of a delphinidin aglycone core systematically modified through specific glycosylation patterns [2] [6]. The structural foundation comprises a 2-phenylchromenylium cation system, which forms the essential chromophore responsible for the compound's characteristic coloration properties [40] [41].
The glycosylation pattern of delphinidin-3,5-O-diglucoside chloride involves the attachment of two beta-D-glucosyl residues at specific hydroxyl positions of the delphinidin backbone [1] [4]. These sugar moieties are covalently linked through glycosidic bonds at the 3-position and 5-position hydroxyl groups, creating a diglucoside structure that significantly influences the compound's stability and solubility characteristics [30] [32]. The glucosyl units adopt the beta anomeric configuration, as confirmed through nuclear magnetic resonance spectroscopy and mass spectrometric analysis [9] [13].
The molecular architecture reveals a planar aromatic system comprising three distinct ring structures: the A-ring (benzene), C-ring (pyran), and B-ring (trihydroxybenzene) [26] [27]. The B-ring contains three hydroxyl groups positioned at the 3', 4', and 5' positions, which represent the characteristic substitution pattern of delphinidin among the anthocyanidin family [5] [8]. This trihydroxylation pattern in the B-ring contributes significantly to the compound's electronic properties and spectral characteristics [15] [28].
Table 1: Physicochemical Properties of Delphinidin-3,5-O-diglucoside Chloride
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₁ClO₁₇ |
Molecular Weight (g/mol) | 663.0 |
CAS Number | 17670-06-3 |
PubChem CID | 10100905 |
Storage Temperature (°C) | -20 |
Color | Dark red to black powder |
Hydrogen Bond Acceptors | 17 |
Hydrogen Bond Donors | 12 |
Rotatable Bonds | 7 |
Polar Surface Area (Ų) | 292.82 |
Formal Charge | +1 (cation) |
Number of Rings | 5 |
The chromophore system of delphinidin-3,5-O-diglucoside chloride centers on the extended conjugated π-electron system spanning the flavylium core structure [8] [12]. This electronic delocalization across the three-ring system generates the characteristic absorption properties in the visible spectrum, with maximum absorption wavelengths dependent on the protonation state and environmental conditions [14] [15]. Under acidic conditions at pH 1.0, the compound exhibits maximum absorption at approximately 534 nanometers, corresponding to the stable flavylium cation form [10] [16].
The electronic transitions responsible for the visible absorption primarily involve π→π* transitions within the conjugated system, accompanied by n→π* transitions from non-bonding orbitals [12] [15]. These transitions occur between the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the energy gap determining the specific wavelength of maximum absorption [26] [27]. The presence of three hydroxyl groups on the B-ring creates additional bathochromic shifts compared to anthocyanins with fewer hydroxyl substituents [8] [10].
Spectroscopic analysis reveals that the molar extinction coefficient ranges from 20,000 to 40,000 L·mol⁻¹·cm⁻¹ in acidic aqueous solutions, indicating strong light absorption capabilities [20] [14]. The compound demonstrates characteristic shoulder formations in the ultraviolet region around 270-280 nanometers, attributed to the aromatic ring systems and their electronic transitions [9] [10]. Mass spectrometric analysis confirms the molecular ion peak at m/z 627 for the cationic species, with characteristic fragmentation patterns revealing the loss of glucosyl units [2] [9].
Table 2: Spectral Properties of Delphinidin-3,5-O-diglucoside
Parameter | Value |
---|---|
UV-Visible λmax (nm) - pH 1.0 | 534 |
UV-Visible λmax (nm) - pH 4.5 | Colorless (hemiketal) |
UV-Visible λmax (nm) - pH 7.0 | 580-600 (quinonoid) |
Bathochromic shift (nm) | 20-30 (AH⁺→A), 50-60 (A→A⁻) |
Molar extinction coefficient (L·mol⁻¹·cm⁻¹) | 20,000-40,000 |
Electronic transitions | n→π, π→π |
Color at pH 1.0 | Red |
Color at pH 4.5 | Colorless |
Color at pH 7.0+ | Purple-blue |
The pH-dependent behavior of delphinidin-3,5-O-diglucoside chloride follows the characteristic multistate equilibrium system observed in anthocyanin compounds [18] [19]. At extremely acidic conditions below pH 2.0, the flavylium cation represents the predominant species, exhibiting maximum stability and intense red coloration [16] [17]. This cationic form maintains its structural integrity through protonation of the oxygen atom in the pyran ring, creating a positively charged, fully conjugated system [18] [20].
As the pH increases above 2.0, the compound undergoes a series of tautomeric equilibria involving deprotonation reactions and nucleophilic water addition [18] [21]. The first deprotonation typically occurs at the 7-hydroxyl group with a pKa value around 4, leading to the formation of the neutral quinonoid base characterized by a bathochromic shift of 20-30 nanometers [8] [18]. Simultaneously, water molecules can attack the electrophilic 2-position of the flavylium cation, resulting in the formation of colorless hemiketal species [18] [19].
At pH values between 4.0 and 5.0, the hemiketal form predominates, rendering the solution essentially colorless due to the disruption of the conjugated π-electron system [16] [20]. Further pH increases lead to the formation of chalcone tautomers through ring-opening reactions, which also remain colorless and represent thermodynamically stable forms under these conditions [18] [21]. The compound demonstrates maximum instability in the pH range of 5.0-6.0, where rapid degradation processes can occur [16] [17].
Under alkaline conditions above pH 7.0, a second deprotonation occurs, typically at the 4'-hydroxyl group of the B-ring, generating the anionic quinonoid base with characteristic purple-blue coloration [18] [19]. This species exhibits absorption maxima shifted to longer wavelengths, typically in the 580-600 nanometer range, due to extended electronic delocalization [8] [20]. However, the anionic forms demonstrate poor stability and susceptibility to oxidative degradation processes [17] [18].
Table 3: pH-Dependent Stability Profile of Delphinidin-3,5-O-diglucoside
pH Range | Predominant Form | Color | Stability |
---|---|---|---|
1.0-2.0 | Flavylium cation (AH⁺) | Red | Most stable |
3.0-4.0 | Flavylium cation (AH⁺) + Quinonoid base (A) | Red-purple | Stable |
4.0-5.0 | Hemiketal (colorless) | Colorless | Moderate |
5.0-6.0 | Hemiketal + Chalcone (colorless) | Colorless | Least stable |
7.0-8.0 | Quinonoid base (A⁻) | Purple-blue | Unstable |
>8.0 | Degradation products | Colorless | Degraded |
The solubility characteristics of delphinidin-3,5-O-diglucoside chloride in polar solvents reflect the compound's extensive hydrophilic character arising from multiple hydroxyl groups and the attached glucosyl moieties [23] [25]. In aqueous systems, the compound demonstrates moderate solubility with reported values of approximately 1.61 g/L under standard conditions, significantly enhanced compared to the corresponding aglycone delphinidin due to the glycosylation pattern [4] [24]. The presence of two glucose units increases the polar surface area to 292.82 Ų, facilitating hydrogen bonding interactions with water molecules [4] [22].
Among organic polar solvents, methanol exhibits the highest dissolution capacity for delphinidin-3,5-O-diglucoside chloride, attributed to the optimal balance between hydrogen bonding capability and molecular polarity [23] [25]. The mole fraction solubility in methanol ranges from 58.61 to 168.64 × 10⁻⁶ depending on temperature conditions, demonstrating significant temperature dependence [23] [17]. Ethanol displays intermediate solubility characteristics, with values ranging from 5.73 to 15.59 × 10⁻⁶ mole fraction, reflecting its slightly reduced polarity compared to methanol [23] [25].
The solubility in acetone remains considerably lower, with mole fraction values between 0.0055 to 0.0157 × 10⁻⁶, indicating poor compatibility with less polar organic solvents [23] [25]. The LogP value of -0.28 confirms the hydrophilic nature of the compound, with the negative value indicating preference for aqueous over lipophilic environments [4] [17]. Temperature effects on solubility follow typical endothermic dissolution patterns, with solubility increasing proportionally with temperature across all polar solvents tested [23] [25].
The glycosylation pattern significantly influences solvent interactions, as the glucosyl units provide multiple sites for hydrogen bonding formation [25] [30]. The beta-D-glucoside linkages adopt conformations that maximize exposure of hydroxyl groups to the solvent environment, enhancing overall solvation through favorable enthalpic interactions [25] [32]. This contrasts with aglycone forms that demonstrate substantially reduced solubility in polar media due to the absence of these hydrophilic sugar moieties [17] [25].
Table 4: Thermal Stability Profile of Delphinidin-3,5-O-diglucoside
Temperature (°C) | Half-life (hours) | Degradation Rate Constant (k) | Relative Stability |
---|---|---|---|
20 | >24 | Low | 100% |
60 | 8-12 | Moderate | 60-70% |
80 | 2-4 | High | 30-40% |
100 | <1 | Very high | <20% |
High-Performance Liquid Chromatography represents the gold standard analytical technique for the separation, identification, and quantification of delphinidin-3,5-O-diglucoside chloride [1] [2]. The compound exhibits excellent chromatographic behavior under reversed-phase conditions, with multiple validated methodologies reported in the scientific literature.
Column Selection and Optimization
The analytical separation of delphinidin-3,5-O-diglucoside chloride has been successfully achieved using various reversed-phase columns. The Agilent Reverse Phase EC-C18 column (4.6×150 mm, 2.7 µm particle size) has demonstrated exceptional performance for plasma analysis applications [2]. Alternative column configurations include the Zorbax SB-C18 (50 × 4.6 mm, 5 µm) and Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm), both providing adequate resolution for different sample matrices [1].
Mobile Phase Composition and Gradient Optimization
The chromatographic separation relies on acidified mobile phase systems to maintain the stability of the anthocyanin structure. Primary mobile phase compositions include acetonitrile with 0.1% trifluoroacetic acid in aqueous solution (81:19, v/v) for plasma applications [2]. Alternative systems employ 5% formic acid as mobile phase A with methanol as mobile phase B, utilizing gradient elution profiles extending up to 65 minutes [1]. The acidic conditions are essential for maintaining the flavylium cation form of the anthocyanin, ensuring consistent retention times and peak shapes.
Flow Rate and Injection Parameters
Optimal flow rates range from 0.4 to 1.0 mL/min, depending on column dimensions and analysis requirements [1]. Injection volumes of 10 µL are commonly employed, providing adequate sensitivity while maintaining column performance [1]. Column temperature control at 35°C has been reported to enhance peak symmetry and reproducibility [1].
Sample Preparation Methodologies
Sample preparation protocols vary significantly based on matrix complexity. For plasma samples, solid-phase extraction using Water Sep-Pak tC18 cartridges has proven effective, involving protein precipitation with 0.1% trifluoroacetic acid and 20% sulfosalicylic acid, followed by cartridge conditioning and elution with methanol [2]. Plant tissue samples typically require acidified methanol extraction (0.6 mL concentrated hydrochloric acid in 120 mL methanol) to preserve anthocyanin stability during extraction [3].
Retention Time Characteristics
Delphinidin-3,5-O-diglucoside chloride exhibits characteristic retention times that vary with chromatographic conditions. Under optimized conditions, retention times of 7.510 ± 0.003 minutes have been reported for pomegranate extract analysis [4]. The compound typically elutes earlier than monoglucosides due to its increased polarity from the additional glucose moiety [5].
Mass spectrometry provides definitive structural confirmation and quantitative analysis capabilities for delphinidin-3,5-O-diglucoside chloride through characteristic fragmentation patterns [6] [7]. The compound exhibits predictable fragmentation behavior under electrospray ionization conditions, enabling both qualitative identification and quantitative determination.
Molecular Ion Characteristics
The precursor ion appears at m/z 627 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ of the diglucoside structure [7] [8]. This molecular ion serves as the primary precursor for tandem mass spectrometry experiments and provides the fundamental identification criterion for the compound.
Primary Fragmentation Pathways
The dominant fragmentation pathway involves the sequential loss of glucose moieties from the glycosidic bonds. The initial fragment at m/z 465 results from the loss of one glucose unit (162 atomic mass units), producing the monoglucoside intermediate [7]. Subsequent fragmentation yields the delphinidin aglycone at m/z 303, representing the complete loss of both glucose substituents (324 atomic mass units total) [6] [7].
Characteristic Fragment Ions
A highly specific fragment ion at m/z 125 has been identified as characteristic for delphinidin-containing compounds [6] [9]. This fragment enables discrimination between delphinidin derivatives and other anthocyanin types, providing enhanced selectivity in complex sample matrices. The fragmentation pattern includes additional minor fragments that support structural elucidation and compound confirmation.
Tandem Mass Spectrometry Conditions
Optimal fragmentation conditions employ collision energies ranging from -50 to -70 V, depending on the mass spectrometer configuration [6] [9]. The collision-induced dissociation parameters must be carefully optimized to achieve adequate fragmentation while maintaining sufficient precursor ion intensity for quantitative analysis.
Multiple Reaction Monitoring Applications
Selected reaction monitoring transitions have been established for quantitative analysis, utilizing the 627 → 303 transition as the primary quantification pathway and 627 → 465 as the confirmation transition [7]. These transitions provide the sensitivity and specificity required for trace-level determination in biological and food matrices.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of delphinidin-3,5-O-diglucoside chloride, offering detailed information about molecular connectivity, stereochemistry, and solution dynamics [10] [11]. Both one-dimensional and two-dimensional NMR techniques contribute essential data for complete structural elucidation.
Proton Nuclear Magnetic Resonance Characteristics
The ¹H Nuclear Magnetic Resonance spectrum of delphinidin-3,5-O-diglucoside chloride displays characteristic resonances throughout the aromatic and aliphatic regions [11]. The aromatic protons of the delphinidin core appear in the 6-8 parts per million region, with distinct patterns reflecting the hydroxylation pattern of the B-ring. The anomeric protons of the glucose moieties produce characteristic doublets in the 5-6 parts per million range, confirming the glycosidic linkages.
Carbon-13 Nuclear Magnetic Resonance Analysis
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [10]. The spectrum exhibits signals corresponding to the flavylium core carbons, with the quaternary carbons appearing in characteristic positions reflecting the anthocyanidin substitution pattern. The glucose carbon signals appear in the expected aliphatic region, with the anomeric carbons providing confirmation of the β-configuration of the glycosidic bonds.
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, enable complete assignment of all proton and carbon signals [10]. These techniques are particularly valuable for confirming the positions of glucose attachment (3 and 5 positions) and establishing the stereochemistry of the glycosidic linkages.
Solvent and pH Effects
The Nuclear Magnetic Resonance spectral characteristics of delphinidin-3,5-O-diglucoside chloride are significantly influenced by solvent composition and pH [10]. Acidic conditions favor the flavylium cation form, producing sharp, well-resolved signals suitable for structural analysis. The choice of deuterated solvents affects chemical shift values and coupling patterns, with acidified methanol-d4 providing optimal spectral quality.
Quantitative Nuclear Magnetic Resonance Applications
Ultraviolet-Visible spectrophotometry serves as a fundamental analytical tool for the quantification of delphinidin-3,5-O-diglucoside chloride, exploiting the characteristic absorption properties of the anthocyanin chromophore [13] [14]. The technique provides rapid, cost-effective analysis suitable for routine quality control and quantitative determination.
Absorption Maxima and Spectral Characteristics
Delphinidin-3,5-O-diglucoside chloride exhibits a characteristic absorption maximum at approximately 520 nanometers, corresponding to the π→π* transition of the extended conjugated system [13] [14]. This wavelength represents the optimal detection point for quantitative analysis, providing maximum sensitivity and selectivity. Additional absorption bands appear in the ultraviolet region, with secondary maxima around 280 nanometers corresponding to the benzoyl chromophore [13].
pH-Dependent Spectral Behavior
The Ultraviolet-Visible absorption characteristics of delphinidin-3,5-O-diglucoside chloride exhibit strong pH dependence, reflecting the various ionic forms of the anthocyanin structure [10] [13]. Under acidic conditions (pH < 3), the flavylium cation form predominates, producing intense absorption at 520 nanometers. Neutral and basic conditions lead to structural transformations that significantly alter the spectral properties, emphasizing the importance of pH control in analytical applications.
Quantitative Analysis Methodologies
Quantitative determination employs Beer-Lambert law relationships, with linear calibration curves established over appropriate concentration ranges [15] [4]. For plasma analysis, linearity has been demonstrated from 250 to 3000 nanograms per milliliter, with correlation coefficients exceeding 0.95 [15]. Alternative studies report linear ranges from 5 to 30 micrograms per milliliter with correlation coefficients of 0.999 [4].
Method Validation Parameters
Comprehensive method validation has established key analytical performance parameters for Ultraviolet-Visible quantification. Limits of detection range from 47 nanograms per milliliter to 5.40 micrograms per milliliter, depending on sample matrix and instrumental configuration [15] [4]. Limits of quantification span from 213 nanograms per milliliter to 16.38 micrograms per milliliter, demonstrating adequate sensitivity for most analytical applications [15] [4].
Precision and Accuracy Assessment
Method precision, expressed as coefficient of variation, typically remains below 15% for concentrations above the limit of quantification [15]. Accuracy measurements, determined through recovery studies, range from 80.37% to 100.78%, indicating satisfactory analytical performance [15] [4]. Intra-day and inter-day precision studies confirm the reliability and reproducibility of the analytical methodology.
Interference and Selectivity Considerations
The selectivity of Ultraviolet-Visible detection at 520 nanometers provides excellent discrimination against most interfering compounds, particularly in acidic sample conditions [13] [14]. However, the presence of other anthocyanins with similar absorption characteristics may require chromatographic separation prior to spectrophotometric quantification. Mobile phase composition significantly affects the spectral properties, with acidified systems maintaining optimal absorption characteristics throughout the analysis [13].
Instrumentation and Detection Systems